molecular formula C12H11NO3S B1335680 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 263270-62-8

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

Cat. No.: B1335680
CAS No.: 263270-62-8
M. Wt: 249.29 g/mol
InChI Key: XLAHFZQELKMMMP-UHFFFAOYSA-N
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Description

WAY-656283 is a chemical compound known for its role as a p38 kinase inhibitor. It has the molecular formula C₁₂H₁₁NO₃S and a molecular weight of 249.29. This compound is primarily used in scientific research to study the inhibition of p38 mitogen-activated protein kinases, which are involved in inflammatory responses and various cellular processes .

Biochemical Analysis

Biochemical Properties

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The interactions of this compound with enzymes and proteins are primarily through its thiazole and benzoic acid moieties, which can form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting the synthesis of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are mediated by the compound’s functional groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 75°C and a predicted boiling point of 430.9°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components . These factors determine its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of this compound is essential for optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-656283 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of WAY-656283 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

WAY-656283 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of WAY-656283, which are used for further research and development .

Scientific Research Applications

WAY-656283 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of p38 mitogen-activated protein kinases and their role in various chemical reactions.

    Biology: Employed in biological studies to understand the signaling pathways involving p38 kinases and their impact on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to p38 kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 kinases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-656283

WAY-656283 is unique due to its specific structure and high potency as a p38 kinase inhibitor. Its distinct chemical properties and effectiveness in inhibiting p38 kinases make it a valuable compound for research and potential therapeutic development .

Properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAHFZQELKMMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407175
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263270-62-8
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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